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Compound of Interest

Compound Name:
(2-(Methylsulfinyl)phenyl)boronic

acid

Cat. No.: B1272689 Get Quote

(2-(Methylsulfinyl)phenyl)boronic acid is an organoboron compound that has garnered

significant interest among researchers and medicinal chemists. Its unique structural features—

a boronic acid moiety ortho to a methylsulfinyl group—make it a valuable reagent in synthetic

organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions.

Boronic acids, as a class, are celebrated for their stability, low toxicity, and ease of handling,

serving as indispensable building blocks for creating complex molecular architectures.[1][2] The

strategic placement of the methylsulfinyl group in this specific reagent introduces electronic and

steric properties that can be leveraged to fine-tune reactivity and influence the physicochemical

properties of the resulting products, making it a key intermediate in the synthesis of novel

pharmaceutical agents.[3][4]

This guide provides a comprehensive overview of (2-(Methylsulfinyl)phenyl)boronic acid,

detailing its chemical properties, synthesis, handling, and applications, with a focus on its utility

in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug development.[5][6]

Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its

effective application in synthesis. The key properties of (2-(Methylsulfinyl)phenyl)boronic
acid are summarized below.
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The molecular structure features a phenyl ring substituted with a boronic acid group [-B(OH)₂]

and an adjacent (ortho) methylsulfinyl group [-S(O)CH₃]. This ortho-relationship is critical to its

unique reactivity.

Caption: 2D structure of (2-(Methylsulfinyl)phenyl)boronic acid.

Data Summary
The following table consolidates the key quantitative data for this compound.

Property Value Source(s)

CAS Number 850567-97-4 [7][8][9]

Molecular Formula C₇H₉BO₃S [7][8][9]

Molecular Weight 184.02 g/mol [7][8][9]

Appearance White to off-white solid [9]

Melting Point 118-122 °C [9]

Boiling Point 440.5 ± 47.0 °C (Predicted) [9]

Density 1.37 ± 0.1 g/cm³ (Predicted) [9]

pKa 8.46 ± 0.58 (Predicted) [9]

Water Solubility Slightly soluble [9][10]

InChI Key
PHORKVSBWZGTEX-

UHFFFAOYSA-N
[7][8]

SMILES String
OB(O)C1=C(S(C)=O)C=CC=C

1
[7]

Synthesis, Stability, and Handling
General Synthesis Strategy
While specific proprietary synthesis routes may vary, phenylboronic acids are commonly

prepared via the reaction of an organometallic intermediate with a trialkyl borate. A plausible

and widely used laboratory-scale method involves a bromo-lithium exchange reaction.[11]
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Caption: General workflow for boronic acid synthesis.

Lithiation: The starting material, an appropriate aryl halide such as 1-bromo-2-

(methylsulfinyl)benzene, is treated with an organolithium reagent like n-butyllithium at low

temperatures (-78 °C) to generate a highly reactive aryllithium species.

Borylation: This intermediate is then quenched with an electrophilic boron source, typically a

trialkyl borate like triisopropyl borate. The aryllithium attacks the boron atom, forming a

boronate ester intermediate.

Hydrolysis: The reaction mixture is subjected to an acidic aqueous workup, which hydrolyzes

the boronate ester to yield the final boronic acid product.

Stability and Storage
(2-(Methylsulfinyl)phenyl)boronic acid is a solid that should be stored in a dry environment.

[9] Boronic acids, in general, can be susceptible to dehydration to form cyclic anhydrides

(boroxines) upon heating or under vacuum. While this process is often reversible upon

exposure to water, it is best practice to store the compound in a tightly sealed container at

room temperature to maintain its integrity.[9]

Safety and Handling
According to safety information, (2-(Methylsulfinyl)phenyl)boronic acid is classified as

harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, and respiratory irritation.

[8][9] Standard laboratory personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat, should be worn when handling this chemical. Work should be

conducted in a well-ventilated fume hood.[9]

Chemical Reactivity and Applications in Drug
Discovery
The primary utility of (2-(Methylsulfinyl)phenyl)boronic acid in drug discovery lies in its role

as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This Nobel Prize-

winning reaction is one of the most powerful and versatile methods for constructing C-C bonds,

particularly for creating biaryl and heteroaryl structures that are prevalent in many

pharmaceutical compounds.[5][6][12]
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The Suzuki-Miyaura Catalytic Cycle
The reaction involves a palladium catalyst, a base, and a suitable solvent to couple the

organoboron species with an organohalide (or triflate). The generally accepted mechanism

proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

Transmetalation: The boronic acid is activated by a base to form a more nucleophilic

boronate species. This species then transfers its organic group (the 2-(methylsulfinyl)phenyl

moiety) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are

eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which

re-enters the catalytic cycle.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the Methylsulfinyl Substituent
The ortho-methylsulfinyl group is not merely a passive spectator. Its electronic properties can

influence the nucleophilicity of the phenyl ring. Furthermore, its steric bulk can affect the rate of

transmetalation and reductive elimination. In some cases, ortho-substituents can engage in

coordinating interactions with the metal center, potentially stabilizing catalytic intermediates and

influencing the reaction outcome. This allows chemists to build sterically congested biaryl

systems that might be challenging to access with other reagents.
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Exemplary Experimental Protocol: Suzuki-Miyaura
Coupling
This section provides a representative, field-proven protocol for the cross-coupling of (2-
(Methylsulfinyl)phenyl)boronic acid with an aryl bromide.

Objective: To synthesize 2-(Methylsulfinyl)-4'-methoxybiphenyl from (2-
(Methylsulfinyl)phenyl)boronic acid and 4-bromoanisole.

Materials:

(2-(Methylsulfinyl)phenyl)boronic acid

4-Bromoanisole

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Triphenylphosphine (PPh₃)

Potassium Phosphate (K₃PO₄), anhydrous powder

1,4-Dioxane, anhydrous

Standard glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Methodology:

Inert Atmosphere Setup: Assemble and dry all glassware. The reaction should be performed

under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the Pd(0)

catalyst.

Reagent Preparation: In a reaction vessel, combine (2-(Methylsulfinyl)phenyl)boronic acid
(1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium phosphate (3.0

mmol, 3.0 equiv.).

Causality Insight: Potassium phosphate is a common base for Suzuki couplings. It is

strong enough to facilitate boronate formation but generally compatible with a wide range
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of functional groups. An excess is used to ensure complete activation of the boronic acid.

[13]

Catalyst Preparation: In a separate vial, mix Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and PPh₃

(0.04 mmol, 4 mol% Pd). Add a small amount of the anhydrous dioxane and swirl to form the

catalyst pre-mixture.

Causality Insight: Pd₂(dba)₃ is a stable Pd(0) source. PPh₃ is a common phosphine ligand

that stabilizes the palladium center and facilitates the catalytic cycle.[6] The ligand-to-

palladium ratio is crucial for catalyst activity and stability.

Reaction Assembly: Add the catalyst pre-mixture to the main reaction vessel containing the

substrates and base. Add the remaining anhydrous 1,4-dioxane to achieve a final

concentration of approximately 0.2 M with respect to the aryl bromide.

Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with

vigorous stirring.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed

(typically 4-24 hours).

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with

ethyl acetate and water. c. Separate the organic layer, and wash with brine. d. Dry the

organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure. e. Purify the crude residue by flash column chromatography on silica gel to isolate

the desired biaryl product.

Conclusion
(2-(Methylsulfinyl)phenyl)boronic acid stands out as a highly effective and strategic building

block for medicinal and synthetic chemists. Its well-defined structure and predictable reactivity

in Suzuki-Miyaura cross-coupling reactions enable the efficient construction of complex biaryl

scaffolds. The ortho-methylsulfinyl group provides a unique handle for modulating steric and

electronic properties, offering researchers a valuable tool for accessing novel chemical space

in the pursuit of next-generation therapeutics. As the demand for sophisticated molecular
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architectures continues to grow, the importance of specialized reagents like this boronic acid in

accelerating drug discovery programs is undeniable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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